molecular formula C11H14N2O B1333551 D-Tryptophanol CAS No. 52485-52-6

D-Tryptophanol

Cat. No. B1333551
CAS RN: 52485-52-6
M. Wt: 190.24 g/mol
InChI Key: UDQCRUSSQAXPJY-SECBINFHSA-N
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Description

D-Tryptophanol is a derivative of the essential amino acid tryptophan . It has a molecular formula of C11H14N2O . The distinguishing structural characteristic of tryptophan is that it contains an indole functional group .


Molecular Structure Analysis

D-Tryptophanol has a molecular formula of C11H14N2O . Its average mass is 190.242 Da and its mono-isotopic mass is 190.110611 Da .


Physical And Chemical Properties Analysis

D-Tryptophanol has a predicted density of 1.245±0.06 g/cm3 . Its melting point is between 86-89 °C . The predicted boiling point is 444.2±30.0 °C . Its vapor pressure is 1.13E-08mmHg at 25°C . The refractive index is 1.68 .

Scientific Research Applications

Biofilm Inhibition and Biofouling Control

D-Tryptophanol, also known as D-Tryptophan, has been found to inhibit bacterial biofilms . Biofilms are a form of bacterial growth that can cause biofouling in natural settings. Biofouling refers to the undesirable accumulation of microorganisms, plants, algae, and/or animals on wetted surfaces, which can lead to operational problems in various industries, including water treatment and marine shipping.

In a study, D-Tryptophanol significantly inhibited the cell attachment rates (biofilm formation) of Pseudomonas mendocina and Staphylococcus aureus on polystyrene 96-well microtiter plates . The inhibitory effect was greater on P. mendocina, where the rate of cell adherence declined significantly . It also hindered the intracellular communication and adherence in both the strains, as confirmed by SEM and real-time PCR analysis .

This suggests that D-Tryptophanol could be used as an effective strategy to control biofilm formation and may support the development of surface coating technologies for biofouling control .

Peptide Synthesis

D-Tryptophanol is used in peptide synthesis . Peptides are short chains of amino acids that are linked by peptide bonds. They are essential in biology, playing key roles in a range of physiological and biochemical functions.

Peptide synthesis is a process used to create peptides in a controlled, laboratory setting. This process is important in the production of peptide-based drugs and in the study of protein function and structure. D-Tryptophanol, with its unique properties, can be used in the solution phase of peptide synthesis .

Safety And Hazards

D-Tryptophanol should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . In case of contact, immediate medical attention is advised .

Future Directions

Tryptophan and its derivatives, including D-Tryptophanol, are a key source of critical downstream metabolites . There is much interest in identifying beneficial metabolites, their source, and the mechanisms by which they elicit protective host responses . This suggests that future research may focus on these areas.

properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQCRUSSQAXPJY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370101
Record name D-Tryptophanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Tryptophanol

CAS RN

52485-52-6
Record name D-Tryptophanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from tryptophan according to Method D and was isolated as a solid in 92% yield. δH (MeOD-d3) 7.46 (1H, d, J 7.9 Hz), 7.21 (1H, d, J 8.0 Hz), 6.96 (3H, m), 3.79 (1H, dd, J 11.3 and 3.6 Hz), 3.54 (1H, dd, J 11.2 and 6.2 Hz), 3.05 (1H, m), 2.80 (1H, m), 2.61 (1H, m). Note: exchangeable protons not evident in MeOD.
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Synthesis routes and methods II

Procedure details

L Tryptophan (10.2 g) was cautiously added in portions to a stirred solution of lithium aluminium hydride in tetrahydrofuran (1M, 150 ml). The reaction was stirred for 72 hours and then heated to reflux for 1 hour. The reaction mixture was cooled and then quenched carefully with 2N sodium hydroxide (150 ml). Ethyl acetate (500 ml) was added and the mixture was filtered through a pad of Celite. The organic phase was washed with water, dried (MgSO4) and evaporated to yield the crude title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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